molecular formula C21H16ClF12N B567837 (S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride CAS No. 1217464-23-7

(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride

Cat. No.: B567837
CAS No.: 1217464-23-7
M. Wt: 545.797
InChI Key: CQFLULWFNBQFEP-NTISSMGPSA-N
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Description

(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride is a chiral organocatalyst known for its application in asymmetric synthesis. The compound is characterized by the presence of trifluoromethyl groups, which enhance its reactivity and stability. It is widely used in organic synthesis due to its ability to facilitate various chemical reactions with high enantioselectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with bis[3,5-bis(trifluoromethyl)phenyl]methanol under acidic conditions. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst and facilitates the formation of the hydrochloride salt. The reaction conditions include maintaining a temperature range of 0-25°C and using solvents such as dichloromethane or chloroform to dissolve the reactants .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in asymmetric synthesis, particularly in the Mannich reaction and Michael addition.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride involves its role as a chiral catalyst. The compound interacts with substrates through hydrogen bonding and π-π interactions, facilitating the formation of chiral products with high enantioselectivity. The trifluoromethyl groups enhance the electron-withdrawing properties of the catalyst, increasing its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride exhibits higher stability and reactivity due to the presence of the pyrrolidine ring. The trifluoromethyl groups further enhance its catalytic properties, making it a preferred choice for asymmetric synthesis .

Properties

IUPAC Name

(2S)-2-[bis[3,5-bis(trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F12N.ClH/c22-18(23,24)12-4-10(5-13(8-12)19(25,26)27)17(16-2-1-3-34-16)11-6-14(20(28,29)30)9-15(7-11)21(31,32)33;/h4-9,16-17,34H,1-3H2;1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFLULWFNBQFEP-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF12N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746154
Record name (2S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217464-23-7
Record name Pyrrolidine, 2-[bis[3,5-bis(trifluoromethyl)phenyl]methyl]-, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217464-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217464-23-7
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